molecular formula C11H11FO3 B072268 Ethyl 3-(2-fluorophenyl)-3-oxopropanoate CAS No. 1479-24-9

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Cat. No. B072268
CAS RN: 1479-24-9
M. Wt: 210.2 g/mol
InChI Key: YMUNUVJSNWUWDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate can be synthesized through several methods, involving condensation reactions, cycloadditions, and enzymatic reductions. The synthesis and structure of related fluorinated compounds have been explored, indicating the versatility of fluorine in modifying the chemical reactivity and physical properties of organic molecules (Pryadeina et al., 2007). Additionally, enzymatic reductions using Rhizopus species have been employed for the asymmetric reduction of 3-aryl-3-keto esters, showcasing the potential for biocatalytic approaches in the synthesis of ethyl 3-(2-fluorophenyl)-3-oxopropanoate and its analogs (Salvi & Chattopadhyay, 2006).

Molecular Structure Analysis

The molecular structure of ethyl 3-(2-fluorophenyl)-3-oxopropanoate and related compounds has been extensively studied through spectroscopic and diffractometric techniques. Research on polymorphism in structurally analogous compounds highlights the significance of solid-state characterization in understanding the diverse crystalline forms that can impact the material's properties and performance (Vogt et al., 2013).

Chemical Reactions and Properties

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate undergoes various chemical reactions, including cycloadditions and condensation reactions, demonstrating its reactivity and potential as a synthetic intermediate. For instance, 1,3-dipolar cycloadditions with electron-rich and electron-deficient alkynes have been explored, leading to the synthesis of fluorine-substituted pyrazoles, highlighting the compound's utility in constructing heterocyclic frameworks (Gladow et al., 2014).

Physical Properties Analysis

The physical properties of ethyl 3-(2-fluorophenyl)-3-oxopropanoate, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. Studies on the crystalline structure and polymorphism of related compounds provide insights into how molecular modifications can influence physical properties, impacting solubility, stability, and bioavailability (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of ethyl 3-(2-fluorophenyl)-3-oxopropanoate, including its reactivity in various organic transformations, stereochemical aspects, and the influence of the fluorine atom on its chemical behavior, are of significant interest. The compound's reactivity with amines, alcohols, and acids, among others, provides a foundation for synthesizing a wide range of fluorinated organic molecules, offering potential applications in medicinal chemistry and materials science (Pryadeina et al., 2007; Salvi & Chattopadhyay, 2006).

Scientific Research Applications

1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications

  • Application Summary : The compound is used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that have been described in more than 5500 references (2400 patents) up to date .
  • Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
  • Results or Outcomes : The biomedical applications of such compounds are discussed in the review .

2. Thiazolopyrimidine Derivatives as Novel Class of Small Molecule Tyrosinase Inhibitor

  • Application Summary : The compound is used in the synthesis of thiazolopyrimidine derivatives, which have been developed and synthesized as tyrosinase inhibitors .
  • Methods of Application : The structure of derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR .
  • Results or Outcomes : The inhibitory activities of all derivatives were examined against tyrosinase, and the most potent compound exhibited an IC 50 value of 28.50 µM .

3. 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione

  • Application Summary : The synthesized compound exhibited significant efficacy, displaying an average cell growth inhibition rate (GP mean) of 12.53% .
  • Methods of Application : The synthesis of this compound is not detailed in the available information .
  • Results or Outcomes : The compound displayed an average cell growth inhibition rate (GP mean) of 12.53% .

4. Thiazolopyrimidine Derivatives as Tyrosinase Inhibitor

  • Application Summary : The compound is used in the synthesis of thiazolopyrimidine derivatives, which have been developed and synthesized as tyrosinase inhibitors .
  • Methods of Application : The structure of derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR .

4. Thiazolopyrimidine Derivatives as Tyrosinase Inhibitor

  • Application Summary : The compound is used in the synthesis of thiazolopyrimidine derivatives, which have been developed and synthesized as tyrosinase inhibitors .
  • Methods of Application : The structure of derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR .
  • Results or Outcomes : The inhibitory activities of all derivatives were examined against tyrosinase, and the most potent compound exhibited an IC 50 value of 28.50 µM .

5. One-Pot, Three-Component Fischer Indolisation

  • Application Summary : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
  • Methods of Application : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) .
  • Results or Outcomes : The process is amenable to rapid generation of trisubstituted indole libraries .

6. Biological Potential of Indole Derivatives

  • Application Summary : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
  • Methods of Application : The synthesis of these indole derivatives is not detailed in the available information .
  • Results or Outcomes : Indole derivatives possess various biological activities .

Safety And Hazards

The safety and hazards associated with Ethyl 3-(2-fluorophenyl)-3-oxopropanoate are not specified in the available literature. However, it is generally recommended to handle all chemical compounds with appropriate safety measures5.


Future Directions

The future directions for research on Ethyl 3-(2-fluorophenyl)-3-oxopropanoate are not specified in the available literature. However, similar compounds have shown promise in the treatment of cancer due to the ability of many of its derivatives to inhibit a variety of kinases2. Further research could explore these potential applications.


properties

IUPAC Name

ethyl 3-(2-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUNUVJSNWUWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304594
Record name ethyl 3-(2-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

CAS RN

1479-24-9
Record name 1479-24-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-(2-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 6.09 g (10 mmol, 1.0 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.21 g (10 mmol) of 2-fluorobenzonitrile in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20° C.˜25° C. for 46 hours. 15 mL of 10% hydrochloric acid added dropwise at 20° C. or lower, and the mixture was stirred at 20˜25° C. for 1. hour, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 15 mL of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.94 g of the desired product (yield 92%).
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 2-fluorobenzoic acid (25.3 g, 181 mmol) in tetrahydrofuran (300 ml) was added 1,1′-carbonylbis-1H-imidazole (32.2 g, 198 mmol) and the mixture was stirred at room temperature for 30 min. To the reaction solution was added monoethyl malonate magnesium salt (27.1 g, 94.7 mmol) and the mixture was heated under reflux for 30 min. Ethyl acetate (50 ml) and water (50 ml) were added to the reaction solution, and conc. hydrochloric acid was added until the aqueous layer showed acidic pH. The reaction solution was extracted with ethyl acetate (200 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give ethyl 3-(2-fluorophenyl)-3-oxopropionate (31.9 g, 84%) as a colorless oil.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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